molecular formula C8H8ClN3 B2811230 2-(1H-pyrazol-5-yl)pyridine hydrochloride CAS No. 1042767-84-9

2-(1H-pyrazol-5-yl)pyridine hydrochloride

Cat. No.: B2811230
CAS No.: 1042767-84-9
M. Wt: 181.62
InChI Key: SRAVPKSEWGPPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-pyrazol-5-yl)pyridine hydrochloride is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-5-yl)pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyridine with hydrazine to form the pyrazole ring, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-5-yl)pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-5-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-5-yl)pyridine hydrochloride
  • 4-(1H-pyrazol-5-yl)pyridine hydrochloride
  • 5-(1H-pyrazol-5-yl)pyridine hydrochloride

Uniqueness

2-(1H-pyrazol-5-yl)pyridine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities for molecular targets .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3.ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;/h1-6H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAVPKSEWGPPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.